molecular formula C18H10O5 B14134542 11H-Benzo[b]xanthene-6,11,12-trione, 3-methoxy- CAS No. 89148-82-3

11H-Benzo[b]xanthene-6,11,12-trione, 3-methoxy-

Cat. No.: B14134542
CAS No.: 89148-82-3
M. Wt: 306.3 g/mol
InChI Key: GGPAEYUFELVOFQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11H-Benzo[b]xanthene-6,11,12-trione, 3-methoxy- typically involves the condensation of appropriate starting materials under acidic or basic conditions. One common method is the reaction of 2-hydroxybenzaldehyde with 2-naphthol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or acetic acid .

Industrial Production Methods

In an industrial setting, the production of 11H-Benzo[b]xanthene-6,11,12-trione, 3-methoxy- may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydroxyl or alkyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

11H-Benzo[b]xanthene-6,11,12-trione, 3-methoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11H-Benzo[b]xanthene-6,11,12-trione, 3-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 11H-Benzo[b]xanthene-6,11,12-trione
  • 3-Methoxy-1-methyl-11H-benzo[b]xanthene-6,11,12-trione

Uniqueness

11H-Benzo[b]xanthene-6,11,12-trione, 3-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group influences its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

89148-82-3

Molecular Formula

C18H10O5

Molecular Weight

306.3 g/mol

IUPAC Name

3-methoxybenzo[b]xanthene-6,11,12-trione

InChI

InChI=1S/C18H10O5/c1-22-9-6-7-12-13(8-9)23-18-14(16(12)20)15(19)10-4-2-3-5-11(10)17(18)21/h2-8H,1H3

InChI Key

GGPAEYUFELVOFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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